molecular formula C9H6N2OS B1180086 transcription factor HNF-4 CAS No. 135845-90-8

transcription factor HNF-4

カタログ番号: B1180086
CAS番号: 135845-90-8
注意: 研究専用です。人間または獣医用ではありません。
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説明

Transcription Factor HNF-4 (Hepatocyte Nuclear Factor 4) is an orphan nuclear receptor and a master regulator of gene expression, playing pivotal roles in development, metabolism, and disease pathogenesis. It functions as a constitutively active transcription factor, binding to DNA as a homodimer at direct repeat 1 (DR1) elements (AGGTCAxAGGTCA) to activate or repress target genes . This protein is critically involved in the development and function of several tissues, including the liver, pancreas, kidney, and intestine . In the liver, HNF-4α regulates nearly 40% of hepatic genes, influencing crucial pathways such as glucose metabolism, fatty acid metabolism, drug metabolism, and apolipoprotein synthesis . Its role extends to blood coagulation, as it acts as a transcriptional activator of coagulation factor VII . In the pancreas, HNF-4α is essential for beta-cell function and insulin secretion, with mutations in its gene (HNF4A) linked to Maturity Onset Diabetes of the Young type 1 (MODY1) . Furthermore, in the intestine, HNF-4α, along with its paralog HNF-4γ, is indispensable for epithelial maturation, differentiation, stem cell renewal, and the maintenance of intestinal barrier function, with dysregulation linked to inflammatory states and colorectal cancer . Research also implicates HNF-4α in various cancers, with altered expression observed in colorectal and other malignancies, highlighting its context-dependent role as a potential tumor suppressor or oncogene . Emerging evidence also points to its involvement in haematological disorders, including acute myelogenous leukaemia (AML) and iron metabolism . This product is supplied for research purposes to investigate these complex biological processes and disease mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications.

特性

CAS番号

135845-90-8

分子式

C9H6N2OS

同義語

transcription factor HNF-4

製品の起源

United States

科学的研究の応用

Metabolic Disorders

HNF-4α is intimately linked to metabolic diseases, particularly Maturity-Onset Diabetes of the Young (MODY1). Mutations in the HNF4A gene can lead to impaired glucose-stimulated insulin secretion and hyperglycemia. Research has shown that HNF-4α regulates genes involved in glucose homeostasis, making it a target for therapeutic interventions in diabetes management .

Case Study: MODY1

  • Objective : To understand the role of HNF4A mutations in MODY1.
  • Findings : Drosophila models with HNF4 mutations exhibited glucose intolerance and defects in insulin secretion, mirroring human MODY1 symptoms. This suggests that insights gained from Drosophila can inform mammalian studies on diabetes .
Mutation Type Effect on Function Associated Condition
Point mutationsReduced transactivationMODY1
DeletionsLoss of functionHyperinsulinemic hypoglycemia

Cancer Research

HNF-4α has been implicated in various cancers, including cervical cancer. Studies indicate that it regulates tumor proliferation through pathways such as Wnt/beta-Catenin signaling. Understanding its role can lead to novel cancer therapies targeting HNF-4α pathways .

Case Study: Cervical Cancer

  • Objective : Investigate HNF-4α's role in cervical cancer proliferation.
  • Findings : HNF-4α was shown to promote tumor growth by modulating Wnt signaling pathways, indicating its potential as a therapeutic target .

Gastrointestinal Disorders

In the gastrointestinal tract, HNF-4α is essential for intestinal maturation and regeneration. Dysregulation can lead to chronic inflammatory states and other gastrointestinal disorders . Research indicates that manipulating HNF-4α expression may provide therapeutic avenues for conditions like inflammatory bowel disease.

Case Study: Intestinal Regeneration

  • Objective : Explore HNF-4α's role in intestinal health.
  • Findings : Studies demonstrated that HNF-4α influences stem cell renewal and differentiation in intestinal epithelium, highlighting its importance in maintaining gut health .

Structural Insights and Mechanisms

Recent studies have elucidated the structural biology of HNF-4α, revealing how it binds DNA and interacts with other transcription factors. Understanding these mechanisms is crucial for developing targeted therapies that modulate its activity .

Domain Function
DNA Binding DomainBinds specific DNA sequences to regulate gene expression
Ligand Binding DomainInteracts with ligands to modulate transcriptional activity

類似化合物との比較

HNF-4 vs. Sp1

  • Binding Motifs :
    • HNF-4 binds DR1 motifs (e.g., ACTTTG in coagulation factor promoters) .
    • Sp1 recognizes GC-rich sequences .
  • Interaction :
    • HNF-4 and Sp1 bind adjacent sites on the Factor X promoter in a mutually exclusive manner. Mutation of the Sp1 site enhances HNF-4-mediated transactivation (3.5-fold vs. 2.0-fold) .
  • Functional Outcome :
    • Competitive binding modulates tissue-specific expression of coagulation factors (FVII, FIX, FX) .

HNF-4 vs. NF-Y

  • Binding Motifs :
    • NF-Y binds CCAAT boxes, distinct from HNF-4’s DR1 sites .
  • Interaction :
    • NF-Y cooperates with HNF-4 to activate the Factor X promoter. While HNF-4 is liver-enriched, NF-Y is ubiquitous .
  • Functional Outcome :
    • Synergistic regulation of coagulation factor genes, with NF-Y stabilizing promoter accessibility .

HNF-4 vs. C/EBPα

  • Binding Motifs :
    • C/EBPα binds CCAAT/enhancer motifs, overlapping with HNF-4 on the apolipoprotein B (apoB) promoter .
  • Interaction :
    • HNF-4 and C/EBPα co-occupy overlapping sites, synergistically activating apoB transcription (3-fold above individual effects) .

HNF-4 vs. HNF-1α

  • Binding Motifs :
    • HNF-1α recognizes HNF1 sites, while HNF-4 binds DR1 motifs .
  • Interaction :
    • An rSNP (rs35126805) in the HNF-1α promoter strengthens HNF-4 binding, stabilizing the complex and reducing HNF-1α expression .
  • Disease Link :
    • HNF-4 dysregulation indirectly contributes to MODY3 via HNF-1α suppression .

HNF-4 vs. USF

  • Binding Motifs :
    • USF binds E-box motifs, whereas HNF-4 targets DR1 sites .
  • Interaction :
    • USF and HNF-4 co-activate the HP-25 gene in chipmunks, though HNF-4 binding decreases during hibernation .
  • Functional Outcome :
    • Context-dependent cooperation in stress-responsive gene regulation .

Structural and Functional Distinctions

Structural Features

  • HNF-4 : Contains a multidomain architecture with a zinc-coordinated DBD and hydrophobic LBD, enabling ligand-independent activation .
  • Contrasts :
    • Sp1 uses zinc fingers for DNA binding, while NF-Y employs a histone-fold motif .
    • C/EBPα forms homodimers via leucine zippers, unlike HNF-4’s nuclear receptor dimerization .

Regulatory Mechanisms

  • Post-Translational Modifications :
    • TSH phosphorylates HNF-4 via cAMP/PKA, reducing nuclear localization and transcriptional activity .
  • Glucose Sensitivity :
    • HNF-4 directly activates ChREBP-α/β transcription in response to glucose, linking it to hepatic lipogenesis and glycolysis .

Disease Associations

Transcription Factor Associated Diseases Mechanism
HNF-4 MODY1, Hemophilia Mutations disrupt glucose/lipid metabolism genes
HNF-1α MODY3 rSNP disrupts HNF-4 binding, reducing expression
C/EBPα Metabolic syndrome Dysregulation of lipid transport genes

準備方法

Bacterial Expression and Plasmid Construction

Recombinant HNF-4 has been successfully expressed in Escherichia coli using the pThioC vector system. The cDNA encoding HNF-4α was amplified via PCR with primers introducing a hexahistidine (His6) tag at the N-terminus. The construct was cloned into BamHI- and EcoRI-digested pThioC, transformed into E. coli BL21 (DE3) cells, and induced with 0.5 mM isopropylthiogalactoside (IPTG). Post-induction, cells were lysed via freeze-thaw cycles in a buffer containing 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, and 10 mM β-mercaptoethanol.

Table 1: Key Components of Bacterial Lysis Buffer

ComponentConcentrationRole
Tris-HCl (pH 7.5)25 mMpH stabilization
NaCl100 mMIonic strength modulation
Triton X-1000.1%Membrane solubilization
Phenylmethylsulfonyl fluoride (PMSF)0.1 mMProtease inhibition
β-mercaptoethanol10 mMReducing agent

Mammalian Cell Culture Systems

In human cell lines like HCT116, tetracycline-inducible systems enable isoform-specific HNF-4 expression. For instance, HNF-4α1 and α2 exhibit superior transcriptional activity compared to α4–α6 isoforms. Cells are lysed using buffers supplemented with 1% Triton X-100, 150 mM NaCl, and protease inhibitors, followed by sonication and centrifugation at 12,000 × g to clarify extracts.

Purification Techniques for HNF-4

Affinity Chromatography

Recombinant HNF-4 from bacterial lysates was purified using heparin-agarose and nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The lysate was loaded onto a heparin-agarose column equilibrated with lysis buffer, and bound proteins were eluted with 600 mM NaCl. The eluate was incubated with Ni-NTA beads to capture His6-tagged HNF-4, followed by washing with 20 mM imidazole and elution with 250 mM imidazole.

Table 2: Heparin-Agarose Elution Buffer Composition

ComponentConcentrationRole
Tris-HCl (pH 7.4)25 mMpH stabilization
NaCl600 mMHigh-salt elution
Glycerol10%Protein stabilization
PMSF0.1 mMProtease inhibition
β-mercaptoethanol10 mMReducing agent

Size-Exclusion Chromatography

Further purification was achieved using Superdex 200 gel filtration, resolving HNF-4 into monomeric and dimeric forms. The DBD-LBD fragment (residues 1–374) eluted at a molecular weight consistent with a homodimer.

Preparation of Nuclear Extracts Containing Endogenous HNF-4

Rat liver nuclear extracts were prepared by homogenizing tissue in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl), followed by centrifugation at 3,000 × g to pellet nuclei. Nuclei were lysed in high-salt buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA), and supernatants were dialyzed against 25 mM HEPES (pH 7.4), 25 mM KCl, 6 mM MgCl2, and 3% glycerol.

Quality Control and Functional Validation

Electrophoretic Mobility Shift Assay (EMSA)

HNF-4 binding to DR1 elements was validated using 32P-labeled oligonucleotides. Recombinant HNF-4 (50 ng) was incubated with 10 fmol of probe in 20 μL reactions, resolved on 5% polyacrylamide gels, and visualized via autoradiography.

ELISA Quantification

Commercial ELISA kits (e.g., Abcam ab210581) quantify HNF-4α in cell extracts using a capture antibody against residues 1–100 and a detector antibody against residues 300–400. The assay detects HNF-4α at concentrations as low as 0.1 ng/mL, with intra- and inter-assay CVs of <10%.

Table 3: ELISA Kit Performance Metrics

ParameterValue
Detection Range0.1–10 ng/mL
Intra-Assay Precision6.2% CV
Inter-Assay Precision8.7% CV
Recovery in Spiked Samples92–108%

Challenges and Optimizations

Solubility and Stability

Bacterial expression often yields insoluble HNF-4 aggregates. Adding 0.1% Triton X-100 and 10% glycerol to lysis buffers improves solubility. For long-term storage, aliquots of purified HNF-4 are maintained at −80°C in 25 mM Tris-HCl (pH 7.4), 300 mM NaCl, and 50% glycerol.

Isoform-Specific Considerations

P2-derived isoforms (e.g., HNF-4α7–α12) require mammalian expression systems due to post-translational modifications absent in bacteria. Transient transfection of HEK293T cells with P2-promoter constructs achieves yields of 0.5–1 mg/L .

Q & A

What experimental models and methodologies are used to study HNF-4α transcriptional activity?

HNF-4α transcriptional activity is commonly assessed using reporter gene assays (e.g., pHNF-4-TA-Luc plasmids), which measure promoter-driven luciferase activity in hepatoma cell lines like HepG2 . Knockout mouse models are critical for studying developmental roles, as HNF-4α deletion disrupts hepatocyte differentiation and intestinal homeostasis . In vitro transcription systems with purified coactivators (e.g., TRAP/SMCC/Mediator) and chromatin templates are used to dissect molecular mechanisms .

How does HNF-4α coordinate with other transcription factors to regulate tissue-specific gene expression?

HNF-4α interacts with HNF-1α , PDX-1 , and HNF-6 to maintain pancreatic β-cell function and hepatic gene regulation. For example, PDX-1 binds the HNF-4α P2 promoter to drive its expression in β-cells, linking MODY1 (maturity-onset diabetes of the young) mutations to insulin secretion defects . In liver, HNF-4α synergizes with NF-Y to activate coagulation factor X (FX) promoters . Methodologies include co-transfection assays , siRNA knockdown , and chromatin immunoprecipitation (ChIP) to map cooperative binding .

What are the implications of HNF-4α mutations in monogenic diabetes (MODY1) and hematological disorders?

MODY1-linked mutations (e.g., -146T-C in the P2 promoter) disrupt PDX-1 binding, reducing HNF-4α expression and impairing insulin secretion . In hematology, HNF-4α dysregulation alters coagulation factor expression (e.g., Factor VII, FX) and erythrocytosis via EPO regulation . Researchers use genetic screening , promoter-reporter assays , and coagulation assays in knockout models to validate pathogenicity .

How does HNF-4α regulate the Wnt/β-catenin pathway in intestinal epithelium homeostasis?

HNF-4α suppresses Wnt/β-catenin signaling to balance intestinal crypt proliferation and differentiation. Its loss in adult mice increases crypt proliferation and upregulates Wnt targets (e.g., c-Myc), destabilizing cell junctions and barrier function . Methodologies include tamoxifen-inducible Cre-loxP systems for conditional knockout and luciferase reporters to assess Wnt activity .

What coactivators and post-translational modifications modulate HNF-4α transcriptional activity?

HNF-4α recruits CBP (CREB-binding protein) and TRAP/SMCC/Mediator to enhance transcription. CBP binds HNF-4α’s AF-1 and AF-2 domains, enabling ligand-independent activation . Phosphorylation regulates HNF-4α stability and DNA binding, as shown via phospho-specific antibodies and mutagenesis . In vitro reconstitution assays and ChIP map coactivator dependencies .

How is HNF-4α expression transcriptionally regulated across tissues?

The human HNF-4α promoter contains binding sites for HNF-1α , GATA-6 , and HNF-6 , with tissue-specific activation. In hepatocytes, HNF-1α and HNF-6 synergize to drive expression, while COUP-TFII represses it via a retinoic acid response element (DR-1) absent in mice . Retinoic acid upregulates HNF-4α in vivo, studied via reporter assays and DNase footprinting .

What role does HNF-4α play in lipid metabolism and apolipoprotein regulation?

HNF-4α directly activates apolipoprotein genes (e.g., ApoCIII, ApoA1) and modulates lipid metabolism by influencing villus epithelial cell lipid profiles . Metabolome analysis (e.g., NMR spectroscopy) and transcriptome profiling in intestinal crypt-villus systems reveal its role in lipid carbon chain regulation .

What methodologies identify HNF-4α DNA-binding specificity and promoter interactions?

Electrophoretic mobility shift assays (EMSAs) and methylation interference assays map HNF-4α binding to DR1 elements (5’-RG(G/T)TCA) . DNase I footprinting and gel shift competition assays distinguish HNF-4α from other nuclear receptors (e.g., PPAR:RXR) at overlapping sites .

How does HNF-4α contribute to hepatocyte differentiation and liver morphogenesis?

HNF-4α knockout mice lack functional hepatocytes, demonstrating its necessity for liver development . It drives epithelial-mesenchymal transition (EMT) in fibroblasts and regulates 40% of hepatic genes, including drug metabolism enzymes . RNA-seq and ChIP-seq in embryonic liver models identify target gene networks .

What advanced techniques study HNF-4α’s role in viral gene regulation (e.g., hepatitis B virus)?

HNF-4α binds the hepatitis B virus (HBV) core upstream regulatory sequence (CURS), enhancing pregenomic RNA (pgRNA) synthesis. Promoter deletion/mutation assays and overexpression studies in HepG2 cells quantify HNF-4α’s effect on viral transcription .

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